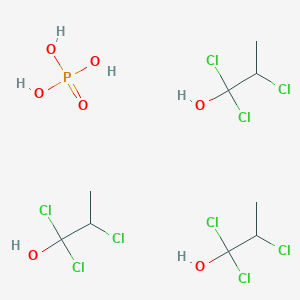
Phosphoric acid;1,1,2-trichloropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;1,1,2-trichloropropan-1-ol is a compound that combines the properties of phosphoric acid and 1,1,2-trichloropropan-1-ol. Phosphoric acid is a triprotic acid commonly used in various industrial and laboratory applications, while 1,1,2-trichloropropan-1-ol is an organochlorine compound known for its reactivity and use in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid can be prepared by reacting phosphorus pentoxide with water. The reaction is highly exothermic and produces a concentrated solution of phosphoric acid . On the other hand, 1,1,2-trichloropropan-1-ol can be synthesized through the chlorination of propan-1-ol using chlorine gas under controlled conditions .
Industrial Production Methods
Industrially, phosphoric acid is produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields a less concentrated but more economical form of phosphoric acid . The production of 1,1,2-trichloropropan-1-ol on an industrial scale typically involves the chlorination of propylene followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;1,1,2-trichloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic products.
Reduction: Reduction reactions can convert the chlorinated groups to less reactive forms.
Substitution: The hydroxyl group in 1,1,2-trichloropropan-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, chlorinated hydrocarbons, and other organic derivatives .
Scientific Research Applications
Phosphoric acid;1,1,2-trichloropropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and protein phosphorylation.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid;1,1,2-trichloropropan-1-ol involves its ability to donate protons and participate in phosphorylation reactions. The molecular targets include enzymes and proteins that undergo phosphorylation, affecting various biochemical pathways . The chlorinated groups in 1,1,2-trichloropropan-1-ol can also interact with nucleophiles, leading to substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: A triprotic acid with similar acidic properties.
1,1,2-Trichloropropane: A chlorinated hydrocarbon with similar reactivity.
Uniqueness
Phosphoric acid;1,1,2-trichloropropan-1-ol is unique due to its combination of acidic and chlorinated properties, making it versatile in various chemical reactions and applications .
Properties
CAS No. |
53520-65-3 |
|---|---|
Molecular Formula |
C9H18Cl9O7P |
Molecular Weight |
588.3 g/mol |
IUPAC Name |
phosphoric acid;1,1,2-trichloropropan-1-ol |
InChI |
InChI=1S/3C3H5Cl3O.H3O4P/c3*1-2(4)3(5,6)7;1-5(2,3)4/h3*2,7H,1H3;(H3,1,2,3,4) |
InChI Key |
OALMXHVRSAWHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)(Cl)Cl)Cl.CC(C(O)(Cl)Cl)Cl.CC(C(O)(Cl)Cl)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















